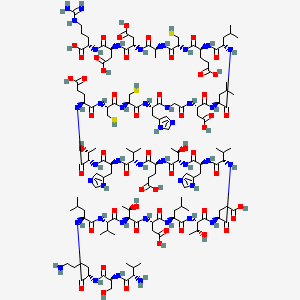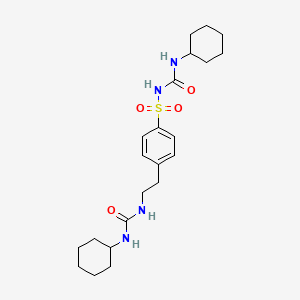
Metrenperone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metrenperone-d4 is a deuterated analogue of Metrenperone, a selective type 2 serotonergic receptor antagonist. The compound is primarily used in scientific research due to its enhanced stability and unique isotopic properties. This compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the molecular structure, providing distinct advantages in various analytical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Metrenperone-d4 involves the incorporation of deuterium atoms into the Metrenperone moleculeOne common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced technologies and equipment is essential to maintain consistency and efficiency in production .
化学反応の分析
Types of Reactions: Metrenperone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Metrenperone-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.
Biology: Employed in studies involving receptor binding and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and analytical methods.
作用機序
Metrenperone-d4 exerts its effects by antagonizing the type 2 serotonergic receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes. The compound also exhibits antagonist activity at alpha-1 and alpha-2 adrenergic receptors, as well as anti-histaminergic and anti-dopaminergic properties. These interactions contribute to its overall pharmacological profile and therapeutic potential .
類似化合物との比較
Metrenperone: The non-deuterated analogue with similar pharmacological properties.
Melperone: Another serotonergic receptor antagonist with a different chemical structure.
Methadone: An opioid analgesic with distinct pharmacological effects but some overlapping receptor interactions.
Uniqueness: Metrenperone-d4 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical advantages. This isotopic substitution allows for more precise studies in various research fields, making it a valuable tool in scientific investigations .
特性
CAS番号 |
1346600-31-4 |
|---|---|
分子式 |
C24H26FN3O2 |
分子量 |
411.514 |
IUPAC名 |
2,7-dimethyl-3-[1,1,2,2-tetradeuterio-2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3/i11D2,14D2 |
InChIキー |
AXQRPYKSPHUOGZ-WDVOAUESSA-N |
SMILES |
CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1 |
同義語 |
3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl-d4]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one; R 50970-d4; Sinomedol-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)








